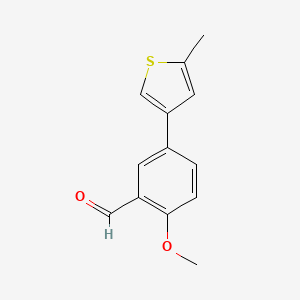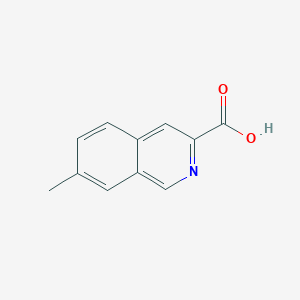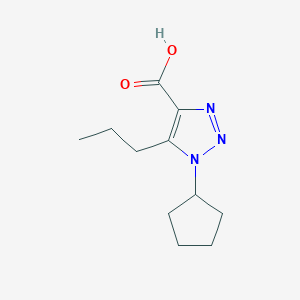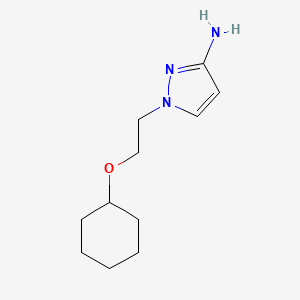![molecular formula C7H6FN3 B13629037 2-Fluoro-1H-benzo[d]imidazol-5-amine](/img/structure/B13629037.png)
2-Fluoro-1H-benzo[d]imidazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1H-benzo[d]imidazol-5-amine is a fluorinated derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazoles are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1H-benzo[d]imidazol-5-amine typically involves the introduction of a fluorine atom into the benzimidazole ring. One common method is the nucleophilic aromatic substitution reaction, where a suitable fluorinating agent, such as potassium fluoride (KF) or cesium fluoride (CsF), is used to replace a leaving group (e.g., a halogen) on the benzimidazole precursor. The reaction is usually carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and advanced purification techniques. The choice of fluorinating agents and solvents may also be adjusted to ensure cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
2-Fluoro-1H-benzo[d]imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, polar aprotic solvents (DMSO, DMF)
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced derivatives of this compound
Substitution: Substituted benzimidazole derivatives
科学的研究の応用
2-Fluoro-1H-benzo[d]imidazol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its stability and reactivity.
作用機序
The mechanism of action of 2-Fluoro-1H-benzo[d]imidazol-5-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy and reduced side effects. The exact molecular pathways involved may vary depending on the specific biological activity being investigated .
類似化合物との比較
2-Fluoro-1H-benzo[d]imidazol-5-amine can be compared with other fluorinated benzimidazole derivatives, such as:
2-Chloro-1H-benzo[d]imidazol-5-amine: Similar structure but with a chlorine atom instead of fluorine. The fluorine atom in this compound can provide different electronic and steric effects, leading to distinct chemical and biological properties.
2-Bromo-1H-benzo[d]imidazol-5-amine: Contains a bromine atom, which is larger and less electronegative than fluorine. This can result in different reactivity and biological activities.
2-Iodo-1H-benzo[d]imidazol-5-amine: The iodine atom is even larger and less electronegative than bromine, leading to further differences in properties.
The uniqueness of this compound lies in the specific effects of the fluorine atom, which can enhance its stability, reactivity, and biological activity compared to other halogenated derivatives .
特性
分子式 |
C7H6FN3 |
|---|---|
分子量 |
151.14 g/mol |
IUPAC名 |
2-fluoro-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,9H2,(H,10,11) |
InChIキー |
LLROPKWPMRVLEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1N)NC(=N2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


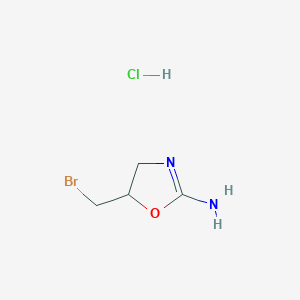
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-3-fluorophenyl)propanoic acid](/img/structure/B13628956.png)
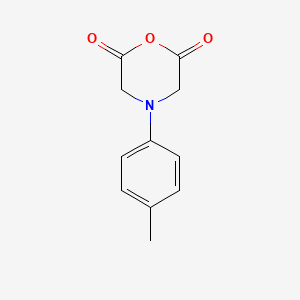
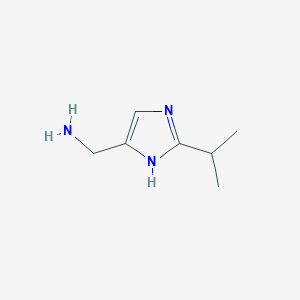
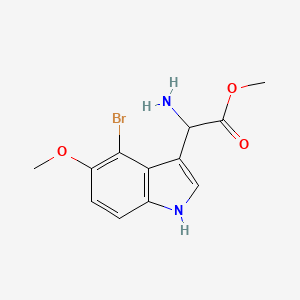
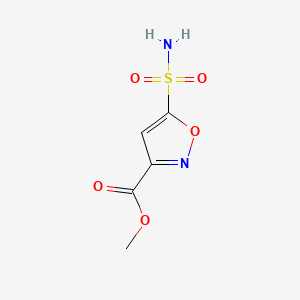
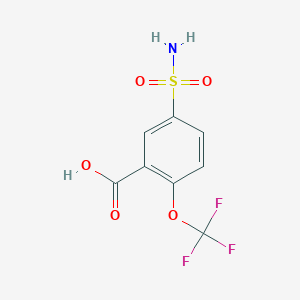
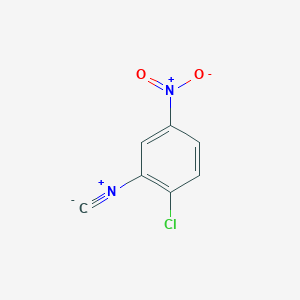
![(3AR,6aS)-6a-ethoxyhexahydro-3aH-cyclopenta[b]furan-3a-amine](/img/structure/B13629006.png)
